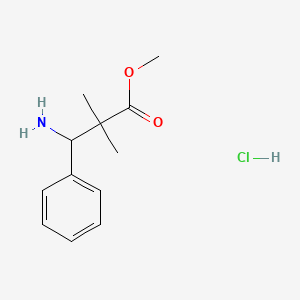
(E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene group, a bromine atom, a nitro group, and a morpholino sulfonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with hydrazine to form the corresponding benzylidene hydrazone.
Sulfonylation: The benzylidene hydrazone is then reacted with 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-bromo-2-oxo-5-nitrobenzylidene derivatives.
Reduction: Formation of 3-bromo-2-hydroxy-5-aminobenzylidene derivatives.
Substitution: Formation of 3-substituted-2-hydroxy-5-nitrobenzylidene derivatives.
Aplicaciones Científicas De Investigación
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N’-(3-bromo-2-hydroxybenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((morpholino)sulfonyl)benzohydrazide: Lacks the dimethyl groups on the morpholino ring, potentially altering its chemical properties.
Uniqueness
The presence of the nitro group and the dimethylmorpholino sulfonyl group in (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O7S/c1-12-10-24(11-13(2)32-12)33(30,31)17-5-3-14(4-6-17)20(27)23-22-9-15-7-16(25(28)29)8-18(21)19(15)26/h3-9,12-13,26H,10-11H2,1-2H3,(H,23,27)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYTQOYPDKKTN-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2628648.png)
![N-(7-Oxo-6-azaspiro[3.4]octan-2-yl)but-2-ynamide](/img/structure/B2628649.png)
![9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2628650.png)

![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)


![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2628658.png)

![2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2628661.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B2628664.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)
![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2628668.png)

